3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid
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Overview
Description
3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid is an organic compound characterized by the presence of a pyridine ring attached to a benzoic acid moiety through a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid typically involves the following steps:
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Formation of the Carbamothioyl Intermediate: : The initial step involves the reaction of pyridine-4-carbonyl chloride with thiourea to form the pyridin-4-ylcarbonylthiourea intermediate. This reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.
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Coupling with Benzoic Acid Derivative: : The intermediate is then coupled with a benzoic acid derivative, such as 3-aminobenzoic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or dichloromethane.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the pyridin-4-ylcarbonyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to introduce halogens or nitro groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, 3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology
The compound has potential applications in the development of biologically active molecules. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these potential therapeutic applications.
Industry
In the material science industry, the compound can be used in the synthesis of novel materials with specific properties, such as polymers or coordination complexes with unique electronic or optical characteristics.
Mechanism of Action
The mechanism by which 3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The carbamothioyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-{[(Pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoic acid: Similar structure but with the pyridine ring attached at the 3-position.
3-{[(Pyridin-2-ylcarbonyl)carbamothioyl]amino}benzoic acid: Pyridine ring attached at the 2-position.
3-{[(Quinolin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid is unique due to the specific positioning of the pyridine ring and the carbamothioyl linkage, which can influence its reactivity and binding properties. This structural uniqueness can result in distinct chemical behavior and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H11N3O3S |
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Molecular Weight |
301.32 g/mol |
IUPAC Name |
3-(pyridine-4-carbonylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C14H11N3O3S/c18-12(9-4-6-15-7-5-9)17-14(21)16-11-3-1-2-10(8-11)13(19)20/h1-8H,(H,19,20)(H2,16,17,18,21) |
InChI Key |
PHUJCYZJUPLSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
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